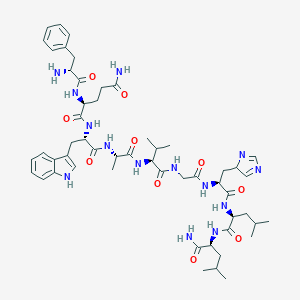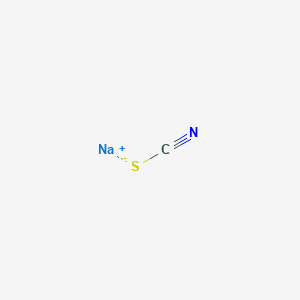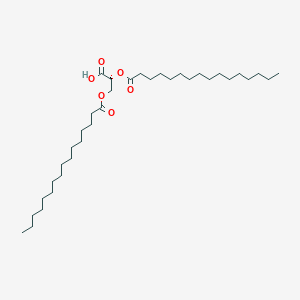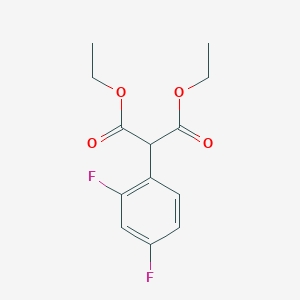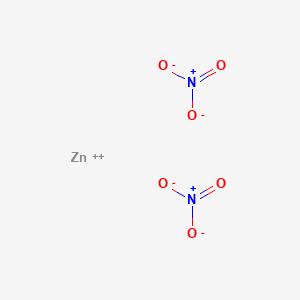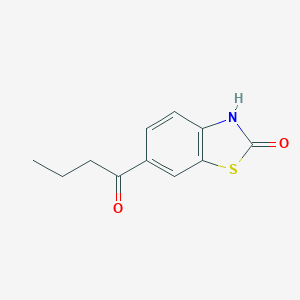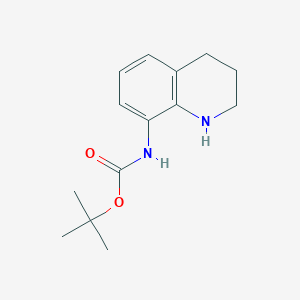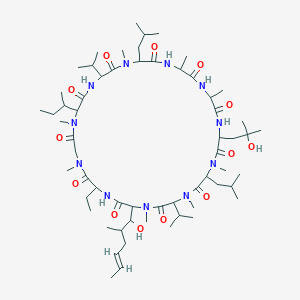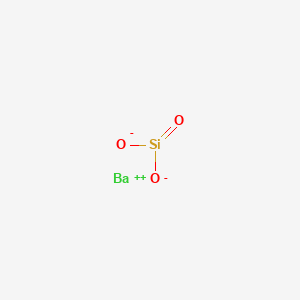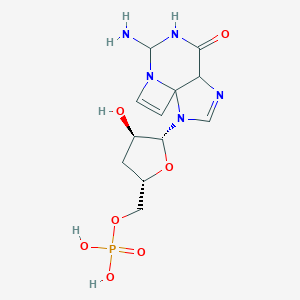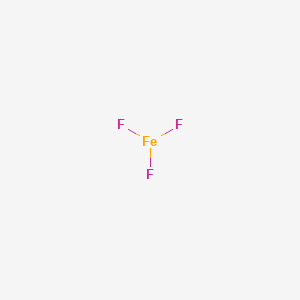
Ferric fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferric fluoride, also known as iron(III) fluoride, is an inorganic compound with the chemical formula FeF₃. It exists in both anhydrous and hydrated forms, with the anhydrous form being white and the hydrated forms appearing light pink.
准备方法
Synthetic Routes and Reaction Conditions: Ferric fluoride can be synthesized through several methods. One common method involves treating anhydrous iron compounds with fluorine gas. Another practical approach is to treat iron(III) chloride with hydrogen fluoride, resulting in the formation of this compound and hydrochloric acid: [ \text{FeCl}_3 + 3 \text{HF} \rightarrow \text{FeF}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) chloride with hydrogen fluoride under controlled conditions. This method is favored due to its simplicity and efficiency .
化学反应分析
Types of Reactions: Ferric fluoride undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to iron(II) fluoride under specific conditions.
Substitution: this compound can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: this compound can oxidize organic compounds in the presence of an oxidizing agent.
Reduction: Reduction can be achieved using reducing agents such as hydrogen gas or metals like zinc.
Substitution: Substitution reactions often involve reagents like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Oxidized organic compounds.
Reduction: Iron(II) fluoride and other reduced products.
Substitution: Compounds where fluoride ions are replaced by other anions.
科学研究应用
Ferric fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other iron compounds.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers, microelectronics, and as a component in lithium-ion batteries
作用机制
The mechanism of action of ferric fluoride involves its ability to interact with various molecular targets and pathways. In biological systems, this compound can participate in redox reactions, influencing iron metabolism and cellular processes. Its strong complex formation with fluoride ions allows it to act as a catalyst in certain reactions, enhancing reaction rates and efficiency .
相似化合物的比较
Ferric fluoride can be compared with other similar compounds, such as:
Iron(III) chloride: Unlike this compound, iron(III) chloride is more commonly used in industrial applications due to its higher solubility in water.
Manganese(III) fluoride: Similar to this compound, manganese(III) fluoride is used in research but has different chemical properties and reactivity.
Cobalt(III) fluoride: Cobalt(III) fluoride is another related compound with distinct electrochemical properties, making it suitable for different applications.
Uniqueness of this compound: this compound’s unique properties, such as its thermal stability, antiferromagnetic nature, and ability to form strong complexes with fluoride ions, make it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
iron(3+);trifluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXXPRJOPFJRHA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Fe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
